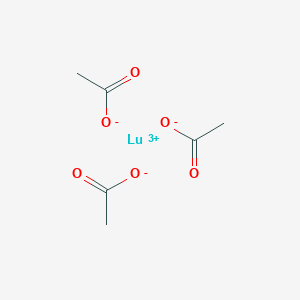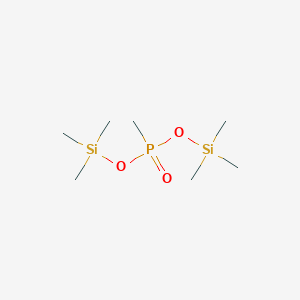
Potassium glycinate
Vue d'ensemble
Description
Potassium Glycinate is a high-quality form of the electrolyte mineral potassium, bonded to glycine amino acid molecules . It helps keep body fluids in balance and regulates acidity, blood pressure, neuromuscular function, and the transmission of electrical cardiovascular impulses . It also helps the body manage anxiousness and stress .
Synthesis Analysis
Potassium Glycinate is used in CO2 absorption processes . A 2D mathematical model has been developed for the simultaneous absorption/stripping process . The model describes the CO2/Potassium Glycinate absorption/stripping process in a solvent–gas membrane absorption process .Molecular Structure Analysis
The molecular formula of Potassium Glycinate is C2H4KNO2 . The optimized structure and charges of constituents of the solution, such as the glycine zwitterion, have been determined using the density functional theory .Chemical Reactions Analysis
CO2 absorption into aqueous potassium glycinate in a polypropylene membrane contactor was modelled using two alternative models: a 1D model and a 1D-2D model considering axial diffusion in the liquid phase . The models were fitted to experimental data using various fitting parameters .Physical And Chemical Properties Analysis
Potassium Glycinate is a macro mineral that helps keep body fluids in balance and regulates a multitude of functions . It has been found that carbon dioxide loading capacity has an inverse relation with temperature and solution concentration .Applications De Recherche Scientifique
Carbon Dioxide Capture and Absorption :Potassium Glycinate (PG) has been extensively studied in the context of carbon dioxide capture and absorption. Research shows that PG, when used in aqueous solutions, can effectively absorb CO2. Various studies have characterized PG for CO2 absorption purposes, investigating factors like density, viscosity, and the reaction kinetics of CO2 in PG solutions (Portugal et al., 2007), (Rabensteiner et al., 2015).
Enhanced Solvent Properties in CO2 Capture :PG has been evaluated as a promising novel solvent for CO2 capture, particularly in comparison to traditional solvents. Studies have shown that PG can be used effectively in membrane contactors for simultaneous absorption and stripping of CO2, highlighting its potential for industrial applications (Ghasem, 2020).
Solubility and Kinetics Studies :The solubility of CO2 in aqueous PG solutions has been a major focus of research. This includes studies on the solubility of CO2 under varying temperatures and PG concentrations, which is critical for optimizing CO2 capture processes (Portugal et al., 2009).
Corrosion and Degradation Characterization :Studies have also been conducted on the corrosion characteristics of PG, particularly in the context of CO2 absorption processes. This research is crucial for understanding the long-term viability and maintenance requirements of systems using PG (Ahn et al., 2010).
Combination with Other Compounds for Enhanced Performance :Research into combining PG with other compounds, such as virgin coconut oil or 2-amino-2-methyl-1-propanol, has shown that these mixtures can enhance CO2 absorption capacity, offering new avenues for improving CO2 capture technologies (Mohsin et al., 2018), (Hamzehie et al., 2016).
Flame Inhibition Properties :Potassium Glycinate has been explored for its potential as a flame inhibitor. Studies have synthesized and characterized compounds like poly(potassium N-acryloyl-glycinate) for their flame inhibiting properties, opening up potential applications in safety and materials engineering (Zhang Li-hua, 2010).
Interactions with Other Chemicals in Agricultural Applications :In agriculture, the interaction of potassium glycinate with other chemicals like glyphosate has been studied to understand its effect on soil microbial activity and nutrient dynamics, including potassium (Lane et al., 2012).
Orientations Futures
Potassium Glycinate has potential for use in various applications. It can be added to products that support electrolyte functions, reduced anxiousness, cardiovascular health, muscular development, and healthy blood pressure . It is excellent for use in foods, capsules, tablets, and beverages . As a promising alternative as a CO2 absorption liquid, it has high resistance against oxidization and thermal decomposition, high biodegradability, and low viscosities and surface tensions similar to water .
Propriétés
IUPAC Name |
potassium;2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.K/c3-1-2(4)5;/h1,3H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWNUORNEQHOAW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
| Record name | Potassium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015743449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20884844 | |
| Record name | Glycine, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium glycinate | |
CAS RN |
15743-44-9 | |
| Record name | Potassium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015743449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/041K11WT0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















